2-Formylphenyl 4-(acetylamino)benzenesulfonate
Description
Properties
IUPAC Name |
(2-formylphenyl) 4-acetamidobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-11(18)16-13-6-8-14(9-7-13)22(19,20)21-15-5-3-2-4-12(15)10-17/h2-10H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZAMYRYOCNMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylphenyl 4-(acetylamino)benzenesulfonate typically involves the following steps:
Acetylation: The acetylation of the amino group is carried out using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Formylphenyl 4-(acetylamino)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 2-Formylphenyl 4-(acetylamino)benzoic acid.
Reduction: 2-Hydroxymethylphenyl 4-(acetylamino)benzenesulfonate.
Substitution: 2-Formylphenyl 4-(acetylamino)benzene derivatives with various substituents.
Scientific Research Applications
2-Formylphenyl 4-(acetylamino)benzenesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Formylphenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetylamino group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 2-formylphenyl 4-(acetylamino)benzenesulfonate, highlighting variations in substituents, molecular properties, and functional characteristics.
Substituent Effects on Reactivity and Bioactivity
- Halogenated Derivatives (Iodo, Bromo, Chloro):
Halogens at the 2-position (e.g., iodo, bromo, chloro) influence electronic properties. Iodo and bromo substituents increase molecular weight and may facilitate radio-labeling or serve as leaving groups in nucleophilic substitution reactions . Chloro derivatives exhibit enhanced hydrolytic stability, making them suitable for aqueous-phase applications . - Alkoxy Groups (Methoxy, Ethoxy): Methoxy and ethoxy groups at the 6-position improve solubility in polar solvents.
- Heterocyclic Extensions: Compounds like 4-[4-(2-thienyl)-2-pyrimidinyl]phenyl derivatives introduce heterocyclic moieties, which can enhance interactions with biological targets (e.g., enzymes, receptors) through hydrogen bonding and π-π stacking .
Biological Activity
2-Formylphenyl 4-(acetylamino)benzenesulfonate is a compound of interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound features both formyl and acetylamino groups, which contribute to its unique reactivity profile. This compound can be synthesized through various chemical routes that involve the functionalization of phenolic compounds with sulfonate and amine derivatives.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
- Antitumor Activity : Research indicates that it has potential anticancer effects, particularly in inhibiting the proliferation of certain cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several sulfonate derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against common bacterial pathogens. The results are summarized in Table 1.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 64 | Escherichia coli | |
| 16 | Pseudomonas aeruginosa |
Anti-inflammatory Effects
In vitro studies were conducted to assess the anti-inflammatory effects of the compound on human macrophages. The results showed a significant reduction in TNF-alpha production when treated with varying concentrations of the compound.
| Treatment Concentration (µM) | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 150 |
| 10 | 120 |
| 50 | 80 |
| 100 | 30 |
Antitumor Activity
The anticancer properties were evaluated using three different cancer cell lines: MCF-7 (breast), HT-29 (colon), and A549 (lung). The IC50 values for cell proliferation inhibition are presented in Table 3.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HT-29 | 30 |
| A549 | 20 |
These findings indicate that the compound has promising activity against various cancer cell lines, warranting further investigation into its mechanisms of action.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
- DNA Interaction : Potential intercalation into DNA could disrupt replication processes in tumor cells.
- Reactive Oxygen Species Generation : The presence of reactive functional groups might lead to increased oxidative stress within cells, contributing to its anticancer activity.
Q & A
Basic: What are the optimal synthetic pathways and reaction conditions for preparing 2-Formylphenyl 4-(acetylamino)benzenesulfonate?
The synthesis involves multi-step reactions, typically starting with esterification between a formyl-containing phenolic derivative (e.g., salicylaldehyde analogs) and 4-(acetylamino)benzenesulfonyl chloride. Key steps include:
- Functional Group Activation : Use of bases like pyridine or triethylamine to deprotonate phenolic hydroxyl groups, enabling nucleophilic attack on the sulfonyl chloride .
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane, THF) are preferred to stabilize intermediates and enhance reaction efficiency .
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of the sulfonate ester) .
- Purification : Column chromatography or recrystallization is employed to achieve >90% purity, verified via HPLC and NMR .
Advanced: How do the functional groups in this compound dictate its reactivity in nucleophilic substitution reactions?
The compound’s reactivity is governed by:
- Formyl Group (-CHO) : Acts as an electrophilic site, participating in condensation reactions (e.g., Schiff base formation with amines) .
- Sulfonate Group (-SO₃⁻) : Enhances water solubility and stabilizes intermediates via resonance. It can undergo sulfonation exchange under acidic conditions .
- Acetylamino Group (-NHCOCH₃) : Moderates electron density on the benzene ring, directing electrophilic substitution to specific positions. Comparative studies with analogs lacking this group (e.g., 2-Formyl-6-methoxyphenyl benzenesulfonate) show reduced regioselectivity .
Methodological insights include using DFT calculations to predict reactive sites and kinetic studies to optimize reaction rates .
Basic: Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with the formyl proton appearing as a singlet at ~10 ppm and sulfonate-related shifts at 7–8 ppm .
- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (S=O stretch), and 3300 cm⁻¹ (N-H stretch) validate functional groups .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N, S percentages matching C₁₅H₁₃NO₅S) .
Advanced: How can conflicting reports on the compound’s bioactivity (e.g., antimicrobial vs. anticancer) be systematically addressed?
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or viability assays (MTT vs. resazurin). Standardize protocols using CLSI guidelines .
- Structural Degradation : Hydrolysis of the formyl group under physiological pH may alter activity. Stability studies (HPLC monitoring over 24–72 hours) are recommended .
- Synergistic Effects : Co-administration with adjuvants (e.g., β-lactamase inhibitors) may enhance apparent antimicrobial activity. Dose-response matrices can clarify mechanisms .
Advanced: What computational and experimental approaches elucidate interactions between this compound and biological targets?
- Molecular Docking : Models interactions with enzymes (e.g., cyclooxygenase-2) by aligning the sulfonate group with cationic active-site residues .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for protein-ligand interactions .
- Site-Directed Mutagenesis : Validates predicted binding sites by mutating key residues (e.g., Arg120 in trypsin-like proteases) and measuring activity changes .
Basic: How does this compound compare structurally to its analogs, and what implications does this have for research?
| Analog | Key Differences | Research Implications |
|---|---|---|
| 2-Formyl-6-methoxyphenyl benzenesulfonate | Lacks acetylamino group | Reduced solubility and target specificity |
| 4-(Acetylamino)benzenesulfonate | Missing formyl and methoxy groups | Limited electrophilic reactivity |
| 2-Bromo-4-formyl-6-methoxy derivative | Bromine substituent instead of hydrogen | Altered steric hindrance and reaction pathways |
Advanced: What strategies mitigate competing side reactions during functionalization of the formyl group?
- Protection-Deprotection : Temporarily protect the formyl group as a dioxolane derivative using ethylene glycol and acid catalysis, enabling selective sulfonate modification .
- pH Control : Conduct reactions at neutral pH to avoid formyl group hydration, which reduces electrophilicity .
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate desired pathways (e.g., aldol condensation) while suppressing hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
